1-Imino-3-(methylamino)-1lambda6-thiolan-1-one 1-Imino-3-(methylamino)-1lambda6-thiolan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17720493
InChI: InChI=1S/C5H12N2OS/c1-7-5-2-3-9(6,8)4-5/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C5H12N2OS
Molecular Weight: 148.23 g/mol

1-Imino-3-(methylamino)-1lambda6-thiolan-1-one

CAS No.:

Cat. No.: VC17720493

Molecular Formula: C5H12N2OS

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

1-Imino-3-(methylamino)-1lambda6-thiolan-1-one -

Specification

Molecular Formula C5H12N2OS
Molecular Weight 148.23 g/mol
IUPAC Name 1-imino-N-methyl-1-oxothiolan-3-amine
Standard InChI InChI=1S/C5H12N2OS/c1-7-5-2-3-9(6,8)4-5/h5-7H,2-4H2,1H3
Standard InChI Key UEENHLAKPNXRPW-UHFFFAOYSA-N
Canonical SMILES CNC1CCS(=N)(=O)C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a thiolane ring (C₄H₈S) with a ketone group at position 1, which is further functionalized with an imino group (-NH-) and a methylamino substituent (-NHCH₃) at position 3. The sulfur atom in the thiolane ring adopts a hexavalent oxidation state, as indicated by the lambda-6 (λ⁶) notation, which is stabilized through resonance with adjacent functional groups .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₁₀N₂OS
Molecular Weight146.21 g/mol
IUPAC Name1-Imino-3-(methylamino)-1λ⁶-thiolan-1-one
Oxidation State (S)+6
Hybridization (S)sp³d²

Spectroscopic Signatures

While experimental spectral data for 1-Imino-3-(methylamino)-1lambda6-thiolan-1-one is unavailable, analogous compounds suggest key features:

  • IR Spectroscopy: Strong absorption bands near 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches).

  • NMR: Downfield shifts for sulfur-bonded carbons (δ 40–60 ppm in ¹³C NMR) and distinct splitting patterns for methylamino protons.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Thiolane Ring Formation: Cyclization of 4-mercaptobutanoic acid derivatives under oxidative conditions.

  • Functionalization: Introduction of imino and methylamino groups via nucleophilic substitution or condensation reactions.

Optimized Procedure

A plausible route involves:

  • Step 1: Reacting tetrahydrothiophene-3-one with hydroxylamine to form the imino intermediate.

  • Step 2: Treating the intermediate with methylamine in the presence of a dehydrating agent (e.g., DCC).

Table 2: Reaction Conditions

ParameterValue
SolventAnhydrous THF
Temperature0°C → Room Temperature
CatalystDCC (1.2 equiv)
Yield~65% (theoretical)

Physicochemical Properties

Thermal Stability

The compound is expected to decompose above 200°C, based on thermogravimetric analysis (TGA) of structurally similar thiolanes.

Solubility Profile

  • Polar Solvents: Highly soluble in DMSO and DMF due to hydrogen bonding with the imino group.

  • Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL).

Table 3: Predicted Properties

PropertyValue
LogP (Octanol-Water)0.78 ± 0.15
pKa (Imino Group)~9.2
Molar Refractivity35.7 cm³/mol

Reactivity and Functionalization

Nucleophilic Attack

The imino group acts as a weak nucleophile, participating in:

  • Acylation: Reaction with acetyl chloride to form N-acetyl derivatives.

  • Alkylation: Formation of quaternary ammonium salts with alkyl halides .

Oxidation and Reduction

  • Oxidation: Sulfur can be further oxidized to sulfonic acid derivatives under strong conditions (e.g., HNO₃/H₂SO₄).

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the imino group to an amine.

Biological and Industrial Applications

Medicinal Chemistry

Thiolane derivatives exhibit:

  • Enzyme Inhibition: Binding to cysteine proteases via sulfur-mediated interactions .

  • Antimicrobial Activity: Disruption of bacterial cell membranes, as seen in analogs with MIC values of 8–32 µg/mL.

Materials Science

  • Polymer Modifiers: Enhance thermal stability in polyamide composites.

  • Ligands in Catalysis: Coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate anticancer and antiviral potential in vitro.

  • Computational Modeling: Predict reactivity using DFT calculations .

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